![molecular formula C10H13F2NO2 B13244180 2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13244180.png)
2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol
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Overview
Description
2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is an organic compound with the molecular formula C10H13F2NO2. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety through a methylamino linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(difluoromethoxy)benzaldehyde with methylamine to form the intermediate 4-(difluoromethoxy)benzylamine.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Difluoromethoxy)phenyl]ethan-1-amine: Similar structure but lacks the ethan-1-ol moiety.
2-[2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethoxy]ethan-1-ol: Contains an additional ethoxy group.
Uniqueness
2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is unique due to the presence of both the difluoromethoxy group and the ethan-1-ol moiety, which can influence its chemical reactivity and biological activity .
Biological Activity
2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol, often referred to as a difluoromethoxy-substituted phenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a difluoromethoxy group, which is known to influence pharmacological properties such as potency and selectivity in various biological systems.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Weight : 201.21 g/mol
- CAS Number : 144759-10-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including protein methyltransferases and histone deacetylases (HDACs). The difluoromethoxy group enhances lipophilicity and alters electronic properties, which can lead to improved binding affinity and specificity for target proteins.
Biological Activity Summary
Recent studies have highlighted the following biological activities associated with this compound:
-
Inhibition of Protein Methyltransferases :
- The compound has been shown to inhibit the activity of SMYD2, a protein methyltransferase involved in muscle biology and cancer progression. In vitro studies demonstrated that derivatives with difluoromethoxy substitutions exhibit enhanced potency compared to non-fluorinated analogs, with IC50 values in the low micromolar range (e.g., IC50 = 0.8 μM for certain derivatives) .
- Anticancer Activity :
- Selectivity Towards Cancer Cells :
Case Studies
Several case studies have explored the efficacy of difluoromethoxy-containing compounds:
- Case Study 1 : A study on a series of difluoromethoxy-substituted phenyl compounds revealed that those with para-substitutions showed significantly higher inhibition rates against HDACs compared to their meta and ortho counterparts. The compound's structure allowed for optimal interactions within the enzyme's active site .
- Case Study 2 : In vivo experiments using xenograft models demonstrated that treatment with difluoromethoxy derivatives resulted in tumor growth inhibition, supporting their potential as therapeutic agents in oncology .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C10H13F2NO2 |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[[4-(difluoromethoxy)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C10H13F2NO2/c11-10(12)15-9-3-1-8(2-4-9)7-13-5-6-14/h1-4,10,13-14H,5-7H2 |
InChI Key |
KRMPVLKYGWDTSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)OC(F)F |
Origin of Product |
United States |
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